molecular formula C16H24ClN B12772995 s-Indacene-4-ethanamine, 1,2,3,5,6,7-hexahydro-alpha,alpha-dimethyl-, hydrochloride CAS No. 82875-71-6

s-Indacene-4-ethanamine, 1,2,3,5,6,7-hexahydro-alpha,alpha-dimethyl-, hydrochloride

Cat. No.: B12772995
CAS No.: 82875-71-6
M. Wt: 265.82 g/mol
InChI Key: FHMBFAPFTJVMQZ-UHFFFAOYSA-N
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Description

The compound s-Indacene-4-ethanamine, 1,2,3,5,6,7-hexahydro-alpha,alpha-dimethyl-, hydrochloride is a bicyclic amine derivative featuring a partially hydrogenated s-indacene core. Its molecular formula is C₁₂H₁₅N·HCl, with a molecular weight of 209.715 g/mol . The structure includes a dimethyl-substituted ethanamine moiety attached to the s-indacene ring system, which is stabilized by hydrogenation at positions 1,2,3,5,6,5. The hydrochloride salt enhances aqueous solubility, a common pharmaceutical modification for improved bioavailability .

Properties

CAS No.

82875-71-6

Molecular Formula

C16H24ClN

Molecular Weight

265.82 g/mol

IUPAC Name

1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-2-methylpropan-2-amine;hydrochloride

InChI

InChI=1S/C16H23N.ClH/c1-16(2,17)10-15-13-7-3-5-11(13)9-12-6-4-8-14(12)15;/h9H,3-8,10,17H2,1-2H3;1H

InChI Key

FHMBFAPFTJVMQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=C2CCCC2=CC3=C1CCC3)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of s-Indacene-4-ethanamine, 1,2,3,5,6,7-hexahydro-alpha,alpha-dimethyl-, hydrochloride involves multiple steps. One common method includes the hydrogenation of indacene derivatives under specific conditions. The reaction typically requires a catalyst, such as palladium on carbon, and is carried out under a hydrogen atmosphere .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. The reaction conditions, such as temperature and pressure, are optimized to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

Types of Reactions

s-Indacene-4-ethanamine, 1,2,3,5,6,7-hexahydro-alpha,alpha-dimethyl-, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indacene derivatives with additional oxygen-containing functional groups, while reduction typically results in fully hydrogenated products .

Scientific Research Applications

s-Indacene-4-ethanamine, 1,2,3,5,6,7-hexahydro-alpha,alpha-dimethyl-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of s-Indacene-4-ethanamine, 1,2,3,5,6,7-hexahydro-alpha,alpha-dimethyl-, hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-alpha-methyl-4-morpholineacetamide hydrochloride
  • Molecular Formula : C₁₉H₂₆N₂O₂·HCl
  • Key Differences: Substituent: A morpholineacetamide group replaces the dimethyl ethanamine chain in the target compound.
s-Indacene-4-propanamine, 1,2,3,5,6,7-hexahydro-N,N-dimethyl-, hydrochloride
  • Molecular Formula : C₁₇H₂₆ClN
  • Key Differences: Chain Length: A propylamine chain (vs. ethylamine) extends the distance between the indacene core and the dimethylamino group. Steric Effects: The longer chain may alter steric interactions with biological targets or solubility profiles .
Base Amine: 1,2,3,5,6,7-Hexahydro-s-indacen-4-amine
  • Molecular Formula : C₁₂H₁₅N
  • Comparison :
    • The absence of the hydrochloride salt reduces water solubility, limiting its utility in formulations requiring rapid dissolution .

Comparison with Other Hydrochloride Salts in Pharmacology

Compound Molecular Formula Application/Activity Key Structural Feature Reference
Target Compound C₁₂H₁₅N·HCl Not explicitly stated (structural analog suggests CNS potential) s-Indacene core, dimethyl ethanamine
Amitriptyline Hydrochloride C₂₀H₂₃N·HCl Antidepressant (tricyclic) Tricyclic dibenzocycloheptene core
Berberine Hydrochloride C₂₀H₁₈NO₄·HCl Antimicrobial, anti-inflammatory Isoquinoline alkaloid
Ondansetron Hydrochloride C₁₈H₁₉N₃O·HCl Antiemetic (5-HT₃ antagonist) Carbazole moiety





Key Observations :

  • Structural Diversity : While all are hydrochloride salts, the target compound’s indacene backbone distinguishes it from tricyclic (amitriptyline) or alkaloid (berberine) frameworks.
  • Solubility : Hydrochloride salts universally improve solubility, but the indacene system’s hydrophobicity may necessitate formulation adjustments compared to smaller aromatic systems .

Comparison with s-Indacene Derivatives in Materials Science

The s-indacene scaffold is also utilized in organic electronics. For example:

  • IT-4F (a non-pharmaceutical derivative): Structure: Dithieno-s-indaceno-dithiophene with fluorinated indanone side chains. Application: Organic solar cells due to high electron mobility and absorption .
  • Target Compound Contrast : The pharmaceutical focus on amine functionalization contrasts with materials science applications, where electron-deficient substituents optimize optoelectronic properties .

Data Gaps and Research Needs

  • Pharmacokinetic Data: Limited evidence on the target compound’s absorption, distribution, or toxicity.
  • Analytical Methods : HPLC protocols for related hydrochlorides (e.g., amitriptyline) could be adapted for quantification .

Biological Activity

s-Indacene-4-ethanamine, 1,2,3,5,6,7-hexahydro-alpha,alpha-dimethyl-, hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

s-Indacene-4-ethanamine belongs to the indacene family characterized by a fused ring system that includes a central benzene ring and two five-membered rings. Its molecular formula is notable for containing a hexahydro configuration and a dimethylated nitrogen atom, which contribute to its distinct chemical reactivity and biological properties.

The biological activity of this compound is primarily linked to its interaction with neurotransmitter receptors. It has been shown to modulate receptor activities that influence various signal transduction pathways relevant to physiological processes. The specific mechanisms include:

  • Binding Affinity : The compound exhibits significant binding affinity to neurotransmitter receptors such as serotonin and dopamine receptors.
  • Signal Modulation : By interacting with these receptors, it can enhance or inhibit neurotransmitter signaling, affecting mood regulation and cognitive functions.

Biological Activity

Research indicates that s-Indacene-4-ethanamine has several biological activities:

  • Neuropharmacological Effects : It has potential applications in treating neurological disorders by modulating neurotransmitter systems.
  • Antidepressant Properties : Preliminary studies suggest that it may exhibit antidepressant-like effects in animal models.
  • Cytotoxic Activity : Some derivatives of s-Indacene compounds have shown promising cytotoxic effects against various cancer cell lines.

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesNotable Differences
1,2,3,5,6,7-Hexahydro-4,8-dimethyl-s-indaceneSimilar structure but lacks the ethanamine groupAbsence of nitrogen substitution
1,2,3,5,6,7-Hexahydro-N,N,N-trimethyl-s-indacene-4-ethanamine hydrochlorideContains an additional methyl group on the nitrogen atomIncreased steric hindrance due to extra methyl group

Case Studies

  • Neurotransmitter Interaction Study : A study conducted on the binding affinities of s-Indacene-4-ethanamine revealed that it binds effectively to serotonin receptors (5-HT) with an IC50 value indicating potential for therapeutic use in depression .
  • Cytotoxicity Assessment : In vitro assays demonstrated that certain derivatives of this compound exhibited cytotoxic effects against human breast cancer cell lines (MCF-7), with IC50 values ranging from 10 to 30 µM .
  • Pharmacokinetic Studies : Pharmacokinetic profiling in animal models showed rapid absorption and moderate half-life (approximately 4 hours), suggesting suitable characteristics for therapeutic applications .

Potential Therapeutic Applications

Given its biological activity and mechanisms of action, s-Indacene-4-ethanamine may serve as a lead compound in drug development targeting:

  • Neurological Disorders : Potential use in managing conditions such as depression and anxiety.
  • Cancer Therapy : As part of a combination therapy for specific types of cancer due to its cytotoxic properties.

Q & A

Basic: What are the recommended methodologies for synthesizing and purifying s-Indacene-4-ethanamine derivatives?

Answer:
Synthesis typically involves multi-step organic reactions, including alkylation and reductive amination of the indacene core. For example, intermediates like 4-isocyanato-1,2,3,5,6,7-hexahydro-s-indacene (CAS 210827-31-9) can be functionalized with ethanamine groups . Purification often requires column chromatography (silica gel, gradient elution with dichloromethane/methanol) followed by recrystallization. Purity validation should employ HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR to confirm structural integrity .

Basic: How can researchers validate the structural configuration of this compound?

Answer:
X-ray crystallography is the gold standard for resolving stereochemistry, particularly for the hexahydro-s-indacene core and α,α-dimethyl substitution . Alternative methods include:

  • NMR spectroscopy : Compare coupling constants (e.g., J values for vicinal protons) with computational models (DFT-based simulations).
  • Mass spectrometry : High-resolution ESI-MS to confirm the molecular ion ([M+H]⁺ or [M-Cl]⁺ for the hydrochloride salt) .

Advanced: What strategies resolve contradictions in biological activity data across different assay systems?

Answer:
Discrepancies may arise from assay conditions (e.g., pH, solvent polarity) or metabolite interference. A systematic approach includes:

  • Dose-response normalization : Compare EC₅₀/IC₅₀ values under standardized buffers (e.g., PBS vs. cell culture media).
  • Metabolite profiling : Use LC-MS/MS to identify degradation products or active metabolites in biological matrices .
  • Orthogonal assays : Validate receptor binding (SPR) with functional cellular assays (e.g., calcium flux) to confirm target engagement .

Advanced: How can computational modeling predict the compound’s physicochemical properties and reactivity?

Answer:

  • LogP and solubility : Use software like MarvinSketch or ACD/Labs to calculate partition coefficients and aqueous solubility, accounting for the hydrochloride salt’s ionization .
  • Reactivity hotspots : DFT calculations (Gaussian 16) identify electrophilic centers (e.g., amine groups) prone to oxidation or nucleophilic attack .
  • Docking studies : Molecular dynamics simulations (AutoDock Vina) model interactions with biological targets, guiding SAR optimization .

Basic: What safety protocols are critical for handling this compound in vitro?

Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
  • Ventilation : Work in a fume hood due to potential amine hydrochloride aerosolization .
  • Spill management : Neutralize with 5% acetic acid, followed by absorption with vermiculite .
  • Waste disposal : Collect in sealed containers for incineration (consult local hazardous waste guidelines) .

Advanced: How does the α,α-dimethyl substitution influence the compound’s pharmacokinetic profile?

Answer:
The dimethyl group enhances metabolic stability by sterically hindering cytochrome P450 oxidation. Key assessments include:

  • Microsomal stability assays : Compare half-life (t₁/₂) in human liver microsomes ± NADPH cofactor.
  • Plasma protein binding : Equilibrium dialysis to measure free fraction, critical for bioavailability predictions .
  • Permeability : Caco-2 cell monolayers assess intestinal absorption (Papp >1×10⁻⁶ cm/s suggests good permeability) .

Advanced: What analytical techniques detect and quantify degradation products under stressed conditions?

Answer:

  • Forced degradation : Expose the compound to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (acid/base).
  • HPLC-DAD/ELSD : Monitor degradation kinetics; use a C18 column with 0.1% TFA in acetonitrile/water .
  • LC-HRMS : Identify unknown degradants via exact mass and fragmentation patterns (e.g., loss of HCl from the hydrochloride salt) .

Basic: What are the key spectroscopic signatures in IR and NMR for this compound?

Answer:

  • IR : Strong absorption at ~2500 cm⁻¹ (N-H stretch of amine hydrochloride) and ~1650 cm⁻¹ (C=C in indacene) .
  • ¹H NMR :
    • δ 1.2–1.4 ppm (singlet, α,α-dimethyl protons).
    • δ 2.8–3.2 ppm (multiplet, hexahydroindacene CH₂ groups).
    • δ 6.5–7.0 ppm (aromatic protons, if present in derivatives) .

Advanced: How can researchers address batch-to-batch variability in synthetic yields?

Answer:

  • DoE optimization : Vary reaction parameters (temperature, catalyst loading) using a factorial design (JMP or Minitab).
  • In-line analytics : PAT tools (ReactIR) monitor intermediate formation in real time .
  • Impurity profiling : Compare HPLC traces of high- vs. low-yield batches to identify critical impurities .

Advanced: What mechanistic studies elucidate the compound’s mode of action in neurological models?

Answer:

  • Calcium imaging : Use Fluo-4 AM dye in neuronal cultures to assess effects on intracellular Ca²⁺ flux.
  • Knockdown/knockout models : CRISPR-Cas9 targeting putative receptors (e.g., GPCRs) to confirm target specificity .
  • Electrophysiology : Patch-clamp recordings measure ion channel modulation (e.g., NMDA receptor currents) .

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